3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C17H20N2O5S. This compound is part of the benzamide class, which is known for its diverse applications in medicinal chemistry, biology, and industrial processes .
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like THF (tetrahydrofuran). The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3,5-Dimethoxy-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
3,5-Dimethoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thus inhibiting folic acid synthesis in bacteria .
Comparison with Similar Compounds
Similar compounds to 3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide include:
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and biological activity.
3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide: This compound differs in the position of the methoxy groups, which can affect its reactivity and applications.
This compound stands out due to its specific substitution pattern, which provides unique chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-7-10(8-13(9-12)22-2)15(18)17-11-3-5-14(6-4-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFRGWQMPOIYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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